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molecular formula C9H12O2 B8732237 8-Hydroxyspiro[3.5]non-7-en-6-one

8-Hydroxyspiro[3.5]non-7-en-6-one

Cat. No. B8732237
M. Wt: 152.19 g/mol
InChI Key: GJFFTGKISXQZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029544B2

Procedure details

10 g 8-hydroxyspiro[3.5]non-7-en-6-one and 10.1 g ammonium acetate are dissolved in 100 ml toluene and 3.2 ml acetic acid. The mixture is refluxed for 2 hours using a Dean-Stark trap. After cooling to room temperature the mixture is cautiously added to 200 ml of a saturated solution of sodium bicarbonate and 100 g ice. Then the mixture is stirred for 15 minutes, the solid product is collected by filtration and dried at 50° C. in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:10][C:6]2([CH2:9][CH2:8][CH2:7]2)[CH2:5][C:4](=O)[CH:3]=1.C([O-])(=O)C.[NH4+:16].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.C(O)(=O)C>[NH2:16][C:4]1[CH2:5][C:6]2([CH2:9][CH2:8][CH2:7]2)[CH2:10][C:2](=[O:1])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC(CC2(CCC2)C1)=O
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
saturated solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
3.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid product is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=CC(CC2(CCC2)C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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